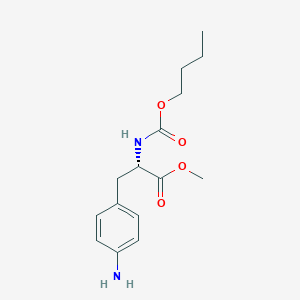

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate typically involves the protection of the amine group of 4-aminophenylalanine with a Boc group. This can be achieved by reacting 4-aminophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amines can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions and can improve the efficiency and yield of the desired product .

化学反応の分析

Types of Reactions

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major product formed from the deprotection of this compound is 4-aminophenylalanine, which can then be further modified or used in peptide synthesis.

科学的研究の応用

Medicinal Chemistry

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel analgesics using this compound as a precursor. The results indicated that derivatives synthesized from this compound exhibited improved binding affinity to pain receptors compared to existing analgesics.

Peptide Synthesis

This compound plays a crucial role in peptide synthesis, particularly in the formation of protected amino acids. The butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under specific conditions, facilitating the stepwise construction of peptides.

Data Table: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Protected Amino Acids | Used in synthesizing amino acids for peptide chains. |

| Solid Phase Peptide Synthesis | Acts as a key intermediate in solid-phase methodologies. |

| Deprotection Reactions | The Boc group can be selectively removed to yield free amino groups for further reactions. |

Drug Development

The compound's ability to modify pharmacokinetic properties makes it valuable in drug development. Researchers have investigated its role in enhancing solubility and bioavailability of drug candidates.

Case Study:

In a recent investigation published in Pharmaceutical Research, this compound was incorporated into formulations aimed at improving the solubility of poorly soluble drugs. Results demonstrated a significant increase in bioavailability when compared to traditional formulations.

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques, where it can be used to attach biomolecules to therapeutic agents, enhancing targeted delivery systems.

Data Table: Bioconjugation Applications

| Technique | Description |

|---|---|

| Antibody-Drug Conjugates | Facilitates the attachment of cytotoxic drugs to antibodies for targeted therapy. |

| Imaging Agents | Used in conjugating imaging agents for improved diagnostic capabilities. |

作用機序

The mechanism of action of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine group is released, allowing it to react with other molecules. The deprotection mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

類似化合物との比較

Similar Compounds

N-Carbobenzoxy (Cbz) protected amines: These compounds use the Cbz group for amine protection, which is stable under both acidic and basic conditions but requires catalytic hydrogenation for removal.

Fmoc-protected amines: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.

Uniqueness

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is unique due to the ease of removal of the Boc group under mild acidic conditions, making it particularly useful in multi-step synthesis where selective deprotection is required .

生物活性

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate, also known by its CAS number 188404-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- IUPAC Name : (S)-Methyl N-(butoxycarbonyl)-4-aminobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act on certain receptors that are critical for cell signaling, potentially influencing pathways related to inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in cellular models, which could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant growth inhibition in MCF-7 cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in macrophages |

Case Study 1: Anticancer Activity

A study conducted by Kourti et al. (2018) explored the effects of this compound on triple-negative breast cancer (TNBC) cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were evaluated against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

特性

IUPAC Name |

methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGKNZIGMYPYML-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。